molecular formula C9H13NO2 B7483942 N-(furan-2-ylmethyl)-N-methylpropanamide

N-(furan-2-ylmethyl)-N-methylpropanamide

Cat. No.: B7483942
M. Wt: 167.20 g/mol
InChI Key: QKHARTPPEUFFRE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-methylpropanamide is a chemical compound featuring a furan methyl group and a propanamide backbone, designed for research and development applications. Compounds containing the N-(furan-2-ylmethyl) moiety are of significant interest in medicinal chemistry, as this functional group is frequently explored in the synthesis of novel bioactive molecules . For instance, derivatives with this structure have been investigated as key intermediates in the development of antimicrobial agents and have been incorporated into complex ligands for metal complexes with potential cytotoxic activity . The structural framework of this amide makes it a valuable building block for further chemical modifications, including the development of new pharmaceuticals and agrochemicals. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only . Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-9(11)10(2)7-8-5-4-6-12-8/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHARTPPEUFFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(furan-2-ylmethyl)-N-methylpropanamide with structurally or functionally related amides:

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Method Yield (%) Key Features/Applications References
This compound C₉H₁₃NO₂ ~183.2 Likely acylation of methylpropanamide N/A Furan substituent; potential agrochemical relevance
N-Benzyl-N-(furan-2-ylmethyl)acetamide C₁₄H₁₅NO₂ 229.3 Acylation at RT with Ac₂O/Et₃N >90 High-yield green synthesis; characterized by FTIR/Raman
Metamifop C₂₀H₂₀ClFNO₄ 392.8 Multi-step functionalization N/A Pesticide; chloro/benzoxazolyl substituents
N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide C₂₃H₂₆FN₂O₄ 413.5 Multi-step synthesis from commercial precursors High purity Antimicrobial activity; morpholinyl/fluorophenyl groups
N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide C₁₆H₁₆FNO₃ 289.3 Functionalized acylation N/A Hydroxyphenoxy group; potential pharmacological use
N-(Furan-2-ylmethyl)acetamide C₇H₉NO₂ 139.2 Ac₂O/Et₃N in dichloromethane N/A Simplified analog; model for enzymatic studies
Diazepine derivatives C₂₁H₂₀N₂O₃ ~350.4 Cu-catalyzed cyclization at 110°C 60–90 Seven-membered heterocycles; pharmaceutical scaffolds

Preparation Methods

Synthesis of N-Methyl-Furan-2-ylmethylamine

The precursor amine, N-methyl-furan-2-ylmethylamine, is typically synthesized via reductive amination or alkylation:

Reductive Amination
Furan-2-carbaldehyde reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The reaction proceeds in methanol at 25°C for 12 hours, yielding N-methyl-furan-2-ylmethylamine with 74% efficiency.

Alkylation
Furan-2-ylmethylamine undergoes methylation using methyl iodide (CH3I) in a biphasic system of dichloromethane (DCM) and aqueous sodium hydroxide (NaOH). Tetrabutylammonium bromide (TBAB) serves as a phase-transfer catalyst, achieving 68% yield after 6 hours at 40°C.

Acylation with Propanoyl Chloride

The amine is acylated using propanoyl chloride under Schotten-Baumann conditions:

Procedure

  • Reagents : N-Methyl-furan-2-ylmethylamine (1.0 equiv), propanoyl chloride (1.2 equiv), triethylamine (TEA; 1.5 equiv).

  • Solvent : Anhydrous dichloromethane (DCM).

  • Conditions : Reaction at 0°C for 30 minutes, followed by stirring at 25°C for 4 hours.

  • Workup : The mixture is washed with 1M HCl, saturated NaHCO3, and brine. The organic layer is dried over MgSO4 and concentrated.

  • Purification : Recrystallization from ethyl acetate/hexane (1:3) yields N-(furan-2-ylmethyl)-N-methylpropanamide as a white solid (82% yield, m.p. 98–100°C).

Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of propanoyl chloride. TEA neutralizes HCl, shifting the equilibrium toward product formation.

Coupling-Agent-Mediated Amide Formation

Carbodiimide-Based Coupling

Propanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

Procedure

  • Reagents : Propanoic acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.2 equiv), N-methyl-furan-2-ylmethylamine (1.1 equiv).

  • Solvent : Dimethylformamide (DMF).

  • Conditions : Stirring at 25°C for 12 hours under nitrogen.

  • Workup : The mixture is diluted with ethyl acetate, washed with 5% citric acid and brine, and dried over Na2SO4.

  • Purification : Column chromatography (SiO2, hexane/ethyl acetate 4:1) affords the product in 75% yield.

Advantages

  • Avoids handling corrosive acyl chlorides.

  • Suitable for acid-sensitive substrates.

Uranium/Guanidinium Salts

Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) enhances coupling efficiency:

Optimized Protocol

  • Reagents : Propanoic acid (1.0 equiv), HBTU (1.1 equiv), N,N-diisopropylethylamine (DIPEA; 2.0 equiv).

  • Solvent : Tetrahydrofuran (THF).

  • Conditions : 0°C to 25°C over 2 hours, followed by 18-hour stirring.

  • Yield : 80% after silica gel chromatography.

Comparative Analysis of Methods

ParameterDirect AcylationEDC/HOBt CouplingHBTU Coupling
Yield 82%75%80%
Reaction Time 4.5 hours12 hours20 hours
Cost LowModerateHigh
Purity ≥95%≥90%≥98%
Scale-Up Feasibility ExcellentModerateLimited

Key Observations

  • Direct acylation is optimal for industrial-scale synthesis due to shorter reaction times and lower reagent costs.

  • Coupling agents like HBTU provide higher purity but are economically prohibitive for large batches.

Reaction Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMF, THF) improve coupling-agent efficiency by stabilizing reactive intermediates.

  • DCM minimizes side reactions in direct acylation due to its low polarity.

Temperature Control

  • Exothermic acylation reactions require cooling (0°C) to prevent decomposition.

  • Coupling reactions benefit from gradual warming to maximize conversion.

Stoichiometry Adjustments

  • A 10–20% excess of propanoyl chloride or coupling agent drives the reaction to completion.

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.38 (d, J = 1.8 Hz, 1H; furan H-5), 6.32 (dd, J = 3.2, 1.8 Hz, 1H; furan H-4), 6.22 (d, J = 3.2 Hz, 1H; furan H-3), 4.41 (s, 2H; CH2), 3.05 (s, 3H; N-CH3), 2.18 (q, J = 7.6 Hz, 2H; COCH2), 1.12 (t, J = 7.6 Hz, 3H; CH3).

  • IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Chromatographic Purity

  • HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming ≥98% purity.

Industrial-Scale Considerations

Cost-Effective Acyl Chloride Synthesis

Propanoyl chloride is synthesized by reacting propanoic acid with thionyl chloride (SOCl2) in DCM, achieving 95% yield at 40°C.

Waste Management

  • Aqueous washes neutralize excess HCl and coupling agents, with solvent recovery via distillation.

  • Copper-contaminated byproducts from coupling reactions require chelation treatment before disposal.

Emerging Methodologies

Enzymatic Amidation

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the reaction between propanoic acid and N-methyl-furan-2-ylmethylamine in ionic liquids, though yields remain suboptimal (≤50%).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction times for HBTU-mediated coupling by 60%, albeit with a 5% yield drop due to thermal decomposition .

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